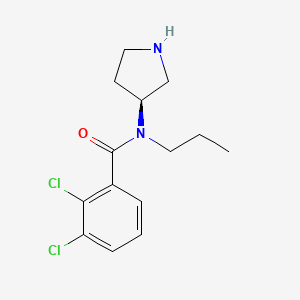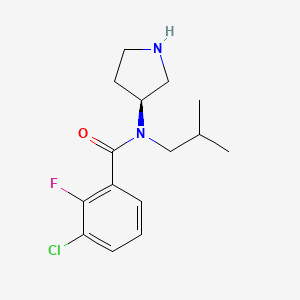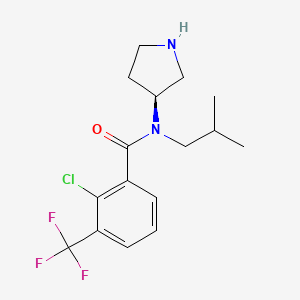
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups, a propyl chain, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzoic acid, propylamine, and pyrrolidine.
Amide Formation: The first step involves the formation of the benzamide core. This is achieved by reacting 2,3-dichlorobenzoic acid with propylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Pyrrolidine Substitution: The resulting intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-3-yl group. This step may require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in various substituted benzamide derivatives.
Scientific Research Applications
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-propylbenzamide: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
N-propyl-N-(pyrrolidin-3-yl)benzamide: Does not have the dichloro substitution, potentially altering its reactivity and interactions.
(S)-2,3-dichloro-N-methyl-N-(pyrrolidin-3-yl)benzamide: Similar structure but with a methyl group instead of a propyl group, which could influence its pharmacokinetics and dynamics.
Uniqueness
(S)-2,3-dichloro-N-propyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and pyrrolidine groups may enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18Cl2N2O |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2,3-dichloro-N-propyl-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-8-18(10-6-7-17-9-10)14(19)11-4-3-5-12(15)13(11)16/h3-5,10,17H,2,6-9H2,1H3/t10-/m0/s1 |
InChI Key |
GAOZHRLCFIUCBN-JTQLQIEISA-N |
Isomeric SMILES |
CCCN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CCCN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790431.png)

![2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10790441.png)


![N-cyclohexyl-4-{(2,4-dichlorophenyl)[4-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxamide](/img/structure/B10790465.png)
![4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790471.png)
![[125I]1-(2-iodophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxylate](/img/structure/B10790477.png)
![4-[(2,4-Dichlorophenyl)(phenyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790478.png)
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790482.png)

![4-[(3-chlorophenyl)(2,4-dichlorophenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790485.png)
